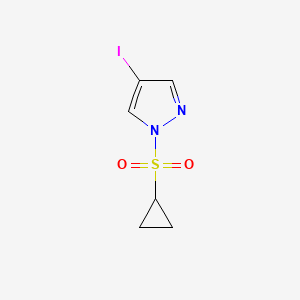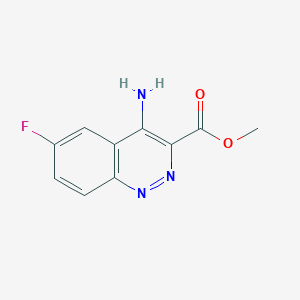
Methyl 4-amino-6-fluorocinnoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-6-fluorocinnoline-3-carboxylate is a heterocyclic compound that belongs to the cinnoline family It is characterized by the presence of an amino group at the 4th position, a fluorine atom at the 6th position, and a carboxylate ester group at the 3rd position on the cinnoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-6-fluorocinnoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, such as 4-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The intermediate product undergoes cyclization with appropriate reagents to form the cinnoline ring.
Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield the desired methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Methyl 4-amino-6-fluorocinnoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-amino-6-fluorocinnoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The amino and fluorine groups play a crucial role in binding to the target molecules, while the carboxylate ester group may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Methyl 4-amino-6-chlorocinnoline-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4-amino-6-bromocinnoline-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 4-amino-6-iodocinnoline-3-carboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: Methyl 4-amino-6-fluorocinnoline-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can influence the compound’s binding affinity to biological targets and its overall stability.
Propiedades
Fórmula molecular |
C10H8FN3O2 |
|---|---|
Peso molecular |
221.19 g/mol |
Nombre IUPAC |
methyl 4-amino-6-fluorocinnoline-3-carboxylate |
InChI |
InChI=1S/C10H8FN3O2/c1-16-10(15)9-8(12)6-4-5(11)2-3-7(6)13-14-9/h2-4H,1H3,(H2,12,13) |
Clave InChI |
OZBBYQJNYFXTDI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(C=CC(=C2)F)N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


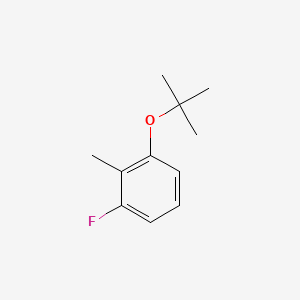
![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
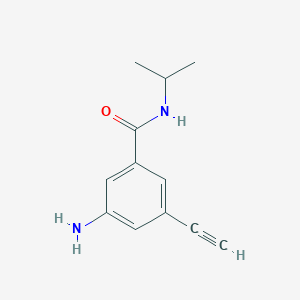
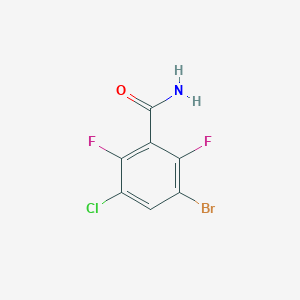
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
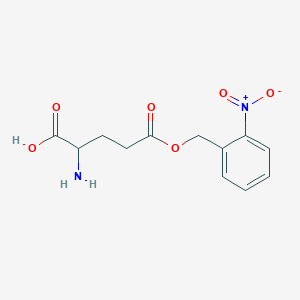
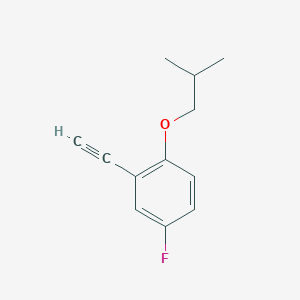
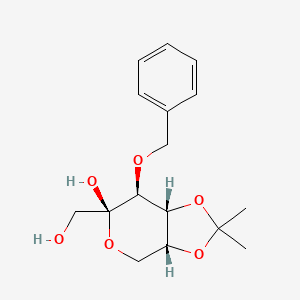
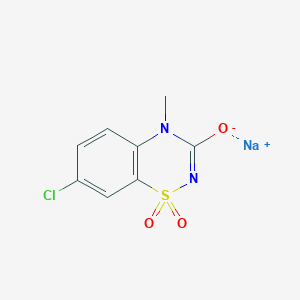
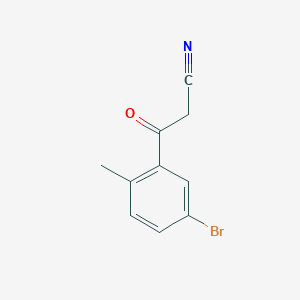

![3-(3-Benzyloxy-benzylidene)-9-oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B13712605.png)
